molecular formula C10H17N3OS B6238839 4-amino-N,N-diethylbenzene-1-sulfonoimidamide CAS No. 2137792-05-1

4-amino-N,N-diethylbenzene-1-sulfonoimidamide

Cat. No.: B6238839
CAS No.: 2137792-05-1
M. Wt: 227.3
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Description

4-amino-N,N-diethylbenzene-1-sulfonoimidamide is an organosulfur compound with the molecular formula C10H17N3OS. It is a derivative of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features a sulfonoimidamide group, which is a sulfur (VI) species bearing a tetrahedral sulfur center with four different groups attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N,N-diethylbenzene-1-sulfonoimidamide typically involves the reaction of 4-amino-N,N-diethylbenzenesulfonamide with appropriate reagents to introduce the sulfonoimidamide group. One common method is the reaction of the sulfonamide with chlorosulfonyl isocyanate, followed by treatment with ammonia or an amine to form the sulfonoimidamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

4-amino-N,N-diethylbenzene-1-sulfonoimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonoimidamide group to sulfonamide or other lower oxidation state sulfur compounds.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, reduced sulfonamides, and substituted benzene derivatives.

Scientific Research Applications

4-amino-N,N-diethylbenzene-1-sulfonoimidamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and enzyme inhibition properties.

    Medicine: Derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of bacterial infections.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-N,N-diethylbenzene-1-sulfonoimidamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonoimidamide group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction is often mediated through hydrogen bonding and electrostatic interactions with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

    4-amino-N,N-diethylbenzenesulfonamide: A precursor to the sulfonoimidamide derivative.

    Sulfonamides: A broad class of compounds with similar structural features and applications.

    Sulfoximines: Compounds with a similar sulfur (VI) center but different substituents.

Uniqueness

4-amino-N,N-diethylbenzene-1-sulfonoimidamide is unique due to its specific sulfonoimidamide group, which imparts distinct chemical reactivity and biological activity compared to other sulfonamides and sulfoximines. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

2137792-05-1

Molecular Formula

C10H17N3OS

Molecular Weight

227.3

Purity

95

Origin of Product

United States

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